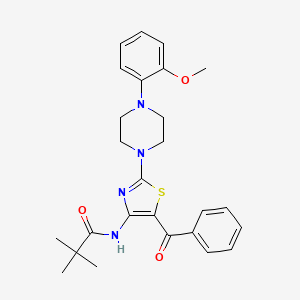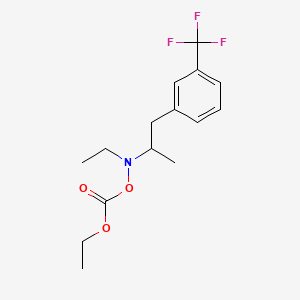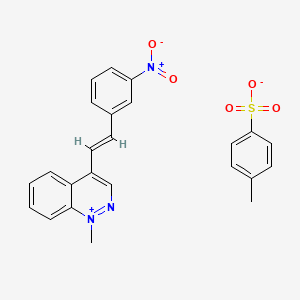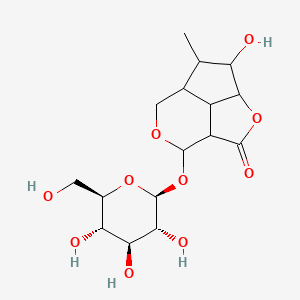
Vebraside
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Vebraside is a naturally occurring compound found in certain plant species. It is known for its potential therapeutic properties and has been the subject of various scientific studies. The compound is characterized by its unique chemical structure, which contributes to its biological activities.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Vebraside typically involves the extraction from plant sources followed by purification processes. The extraction is usually performed using solvents such as ethanol or methanol. The crude extract is then subjected to chromatographic techniques to isolate this compound.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using biotechnological methods. This includes the use of plant cell cultures or genetically modified microorganisms to produce the compound in larger quantities. The process involves optimizing the growth conditions and extraction methods to maximize yield.
化学反应分析
Types of Reactions: Vebraside undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives, which may have distinct biological activities.
Reduction: The compound can also undergo reduction reactions, leading to the formation of reduced forms with potentially altered properties.
Substitution: this compound can participate in substitution reactions where one of its functional groups is replaced by another group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Various nucleophiles can be used depending on the desired substitution product.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dehydroxylated forms.
科学研究应用
Vebraside has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study reaction mechanisms and to develop new synthetic methodologies.
Biology: this compound is investigated for its potential effects on cellular processes and its role in plant physiology.
Medicine: The compound is being explored for its therapeutic potential, including anti-inflammatory, antioxidant, and anticancer properties.
Industry: this compound is used in the development of natural product-based pharmaceuticals and nutraceuticals.
作用机制
The mechanism of action of Vebraside involves its interaction with various molecular targets within the cell. It is known to modulate signaling pathways and affect the expression of certain genes. The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress. Additionally, this compound may inhibit specific enzymes involved in inflammatory processes, contributing to its anti-inflammatory effects.
相似化合物的比较
Verbascoside: A structurally related compound with similar antioxidant and anti-inflammatory properties.
Echinacoside: Another related compound known for its immunomodulatory effects.
Acteoside: Shares structural similarities and exhibits comparable biological activities.
Uniqueness of Vebraside: this compound stands out due to its unique combination of biological activities and its potential for therapeutic applications. Its distinct chemical structure allows for specific interactions with molecular targets, making it a valuable compound for further research and development.
属性
CAS 编号 |
113358-20-6 |
|---|---|
分子式 |
C16H24O10 |
分子量 |
376.36 g/mol |
IUPAC 名称 |
5-hydroxy-6-methyl-10-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,9-dioxatricyclo[5.3.1.04,11]undecan-2-one |
InChI |
InChI=1S/C16H24O10/c1-4-5-3-23-15(8-7(5)13(9(4)18)25-14(8)22)26-16-12(21)11(20)10(19)6(2-17)24-16/h4-13,15-21H,2-3H2,1H3/t4?,5?,6-,7?,8?,9?,10-,11+,12-,13?,15?,16+/m1/s1 |
InChI 键 |
VFBJKEKWRZAYGB-DBABICBSSA-N |
手性 SMILES |
CC1C2COC(C3C2C(C1O)OC3=O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O |
规范 SMILES |
CC1C2COC(C3C2C(C1O)OC3=O)OC4C(C(C(C(O4)CO)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




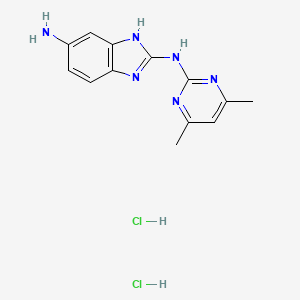

![(2R)-2-[[1-[(5-ethyl-1,3,4-thiadiazol-2-yl)carbamoyl]cyclopentyl]methyl]pentanoic acid](/img/structure/B12778215.png)
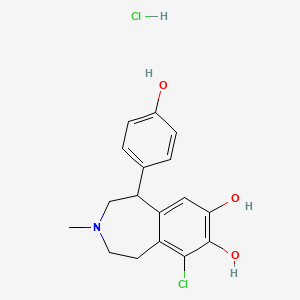
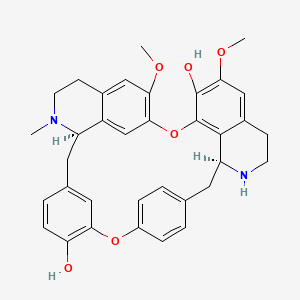
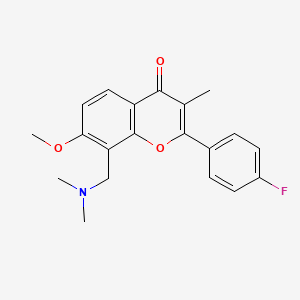
![[(3S,3aR,6S,6aS)-3-(4-benzoylpiperazin-1-yl)-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12778229.png)


